1-(4-Methoxyphenyl)thiourea
CAS No.: 2293-07-4
Cat. No.: VC21330436
Molecular Formula: C8H10N2OS
Molecular Weight: 182.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2293-07-4 |
|---|---|
| Molecular Formula | C8H10N2OS |
| Molecular Weight | 182.25 g/mol |
| IUPAC Name | (4-methoxyphenyl)thiourea |
| Standard InChI | InChI=1S/C8H10N2OS/c1-11-7-4-2-6(3-5-7)10-8(9)12/h2-5H,1H3,(H3,9,10,12) |
| Standard InChI Key | SRYLJBWDZZMDSK-UHFFFAOYSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)N=C(N)S |
| SMILES | COC1=CC=C(C=C1)NC(=S)N |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=S)N |
Introduction
Physical and Chemical Properties
1-(4-Methoxyphenyl)thiourea is characterized by several distinct physical and chemical properties that influence its behavior in chemical reactions and biological systems. The compound has the molecular formula C₈H₁₀N₂OS with a molecular weight of 182.24 g/mol . The physical state of this compound typically ranges from powder to crystalline form, with a color varying from white to light yellow or light orange .
Key Physical Properties
The compound exhibits specific physical characteristics that are essential for its identification and utilization in various applications. These properties are summarized in the table below:
Chemical Reactivity
1-(4-Methoxyphenyl)thiourea possesses a thiourea functional group that contributes significantly to its chemical reactivity. The compound contains both nucleophilic and electrophilic centers, making it versatile in various organic transformations. The thiourea moiety contains a C=S bond that is more reactive than the C=O bond found in urea derivatives, contributing to its unique chemical behavior . This reactivity profile enables the compound to participate in various synthetic pathways, particularly in the formation of heterocyclic compounds.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 1-(4-Methoxyphenyl)thiourea, each with distinct reaction conditions and yields. The synthesis generally involves the reaction of 4-methoxyaniline (p-anisidine) with thiocyanate sources under various conditions.
Alternative Synthesis Methods
Multiple alternative synthetic routes have been reported, as summarized in the following table:
| Reagents | Conditions | Yield | Notes |
|---|---|---|---|
| Isothiocyanate and 4-(aminophenyl)acetic acid | Not specified | Not reported | For thiourea derivatives |
| Sodium hydroxide in THF/water | 100°C for 1h | Not reported | From N-aryl-N'-benzoylthiourea |
| p-Anisidine and potassium thiocyanate | Conc. HCl, 80°C overnight | 78-80% | Hantzsch and Weber method |
| p-Anisidine and sodium/potassium rhodanide | 20% HCl, 95-100°C for 12-15h | 95.1% | High yield method |
| Microwave-assisted synthesis | 120°C, 300W, short reaction time | 78% | Modern, efficient approach |
Mechanistic Considerations
The formation of 1-(4-Methoxyphenyl)thiourea typically proceeds through the nucleophilic attack of the amine group of p-anisidine on the thiocyanate ion, followed by tautomerization to form the thiourea structure. The reaction is generally conducted under acidic conditions, which enhances the electrophilicity of the thiocyanate carbon atom, facilitating the nucleophilic attack by the amine group.
Applications in Synthetic Chemistry
Multicomponent Reactions
1-(4-Methoxyphenyl)thiourea has been utilized in one-pot multicomponent synthesis of thiourea derivatives with antibacterial properties . This application highlights the versatility of the compound as a building block in complex molecule synthesis.
Biological and Pharmaceutical Applications
Anticancer Activity
Recent research suggests potential anticancer properties of thiourea derivatives, including those containing the 4-methoxyphenyl moiety. Computational studies, including molecular docking, have been employed to evaluate the anticancer potential of such compounds. Although specific data for 1-(4-Methoxyphenyl)thiourea itself is limited in the provided search results, related thiourea compounds have shown promising anticancer activity .
Antimicrobial Properties
Thiourea derivatives, including those with 4-methoxyphenyl substituents, have been investigated for their antibacterial properties. The compound serves as a reagent in the synthesis of thiourea derivatives that exhibit antimicrobial activity . These applications underscore the potential of 1-(4-Methoxyphenyl)thiourea and its derivatives in pharmaceutical research.
Structure-Activity Relationships
The biological activity of 1-(4-Methoxyphenyl)thiourea and related compounds can be attributed to several structural features:
Computational studies, including density functional theory (DFT) calculations, have been employed to investigate the electronic properties of similar thiourea derivatives, including HOMO-LUMO gaps and reactivity parameters .
| Hazard Aspect | Classification |
|---|---|
| Hazard Codes | T, Xi |
| Risk Statements | 23/24/25 |
| Safety Statements | 45-38-36/37/39-28A-36/37 |
| Hazard Note | Irritant |
| Hazard Class | 6.1 |
| Packing Group | II |
The compound should be handled with appropriate personal protective equipment, including gloves, eye protection, and respiratory protection when necessary .
| Supplier | Product Number | Purity | Packaging | Price (USD) |
|---|---|---|---|---|
| Sigma-Aldrich | S223034 | AldrichCPR | 100mg | $110 |
| TCI Chemical | M2593 | >98.0%(HPLC)(N) | 5g | $191 |
| TCI Chemical | M2593 | >98.0%(HPLC)(N) | 25g | $568 |
| Alfa Aesar | L00739 | 96% | 25g | $207 |
The pricing information was last updated on different dates, with the most recent being March 1, 2024 .
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